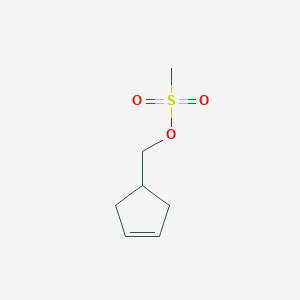
Cyclopent-3-EN-1-ylmethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopent-3-EN-1-ylmethyl methanesulfonate is an organic compound with the molecular formula C7H12O3S It is a derivative of cyclopentene, where the methanesulfonate group is attached to the methyl group at the 1-position of the cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopent-3-EN-1-ylmethyl methanesulfonate typically involves the reaction of cyclopent-3-en-1-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
Cyclopent-3-en-1-ylmethanol+Methanesulfonyl chloride→Cyclopent-3-EN-1-ylmethyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopent-3-EN-1-ylmethyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclopentadiene derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Elimination: Strong bases like sodium hydride or potassium tert-butoxide are used to induce elimination reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as cyclopent-3-en-1-ylmethyl amine, cyclopent-3-en-1-ylmethyl thiol, and cyclopent-3-en-1-ylmethyl ether can be formed.
Elimination Products: Cyclopentadiene and its derivatives are common products.
Oxidation and Reduction Products: Various oxidized or reduced forms of the original compound can be obtained.
Applications De Recherche Scientifique
Cyclopent-3-EN-1-ylmethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopent-3-EN-1-ylmethyl methanesulfonate involves the formation of reactive intermediates that can interact with nucleophiles. The methanesulfonate group is a good leaving group, making the compound highly reactive in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Cyclopent-3-EN-1-ylmethyl methanesulfonate can be compared with other similar compounds such as:
Cyclopent-3-en-1-ylmethyl chloride: Similar reactivity but different leaving group.
Cyclopent-3-en-1-ylmethyl bromide: Similar reactivity but different leaving group.
Cyclopent-3-en-1-ylmethyl tosylate: Similar reactivity but different leaving group.
The uniqueness of this compound lies in its specific reactivity and the nature of the methanesulfonate group, which can influence the outcome of various chemical reactions.
Propriétés
IUPAC Name |
cyclopent-3-en-1-ylmethyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-11(8,9)10-6-7-4-2-3-5-7/h2-3,7H,4-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYNSFQSWBIGBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CC=CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













